Sulcardine

描述

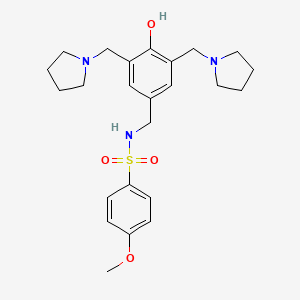

Structure

3D Structure

属性

CAS 编号 |

343935-60-4 |

|---|---|

分子式 |

C24H33N3O4S |

分子量 |

459.6 g/mol |

IUPAC 名称 |

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3 |

InChI 键 |

SYZGIWXQGIBJGN-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4 |

同义词 |

HBI-3000 sulcardine sulfate |

产品来源 |

United States |

Foundational & Exploratory

Sulcardine's Mechanism of Action in Cardiac Myocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine (also known as HBI-3000) is a novel antiarrhythmic agent with a unique mechanism of action, targeting multiple ion channels in cardiac myocytes. This multi-channel blockade contributes to its efficacy in treating cardiac arrhythmias, such as atrial fibrillation and premature ventricular contractions, while potentially offering a favorable safety profile by mitigating proarrhythmic risks. This technical guide provides a comprehensive overview of the molecular and electrophysiological actions of this compound on cardiac myocytes, detailing its effects on key ion channels, summarizing quantitative data, and outlining the experimental protocols used to elucidate its mechanism.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by modulating the function of several critical ion channels responsible for the generation and propagation of the cardiac action potential.[1] Its primary mechanism involves the inhibition of sodium, potassium, and calcium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period, which helps to suppress arrhythmias.[1]

The key molecular targets of this compound in cardiac myocytes are:

-

Fast Sodium Current (INa-F): Inhibition of the fast sodium current contributes to the antiarrhythmic effect by slowing the upstroke of the action potential.

-

Late Sodium Current (INa-L): A predominant target of this compound, the inhibition of the late sodium current is crucial for its safety profile.[2][3] By reducing the sustained influx of sodium during the plateau phase of the action potential, this compound helps to prevent early afterdepolarizations (EADs), a known trigger for arrhythmias.[2][3]

-

L-type Calcium Current (ICa-L): Blockade of the L-type calcium current contributes to the self-limiting effect on APD prolongation, further reducing the risk of proarrhythmia.[2][3]

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Inhibition of IKr is a common mechanism for antiarrhythmic drugs to prolong the APD.[2][3] However, in the case of this compound, the concomitant block of INa-L and ICa-L counteracts the potential for excessive APD prolongation and subsequent arrhythmias that can be associated with isolated IKr blockade.[2][3]

This balanced multi-channel blockade is a distinguishing feature of this compound, suggesting a lower proarrhythmic potential compared to more selective ion channel blockers.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effects of this compound on various cardiac ion channels have been quantified in electrophysiological studies. The half-maximal inhibitory concentrations (IC50) from key studies are summarized in the table below.

| Ion Channel | Cell Type | IC50 (µM) | Reference |

| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 | [4] |

| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 | [4] |

| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 | [4] |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 | [4] |

| hNav1.5 (Peak Sodium Current) | HEK293 Cells | 15.0 | |

| hERG (IKr) | HEK293 Cells | 94.3 |

Signaling Pathways and Electrophysiological Effects

The integrated effect of this compound's multi-channel blockade on the cardiac action potential is a modest prolongation of its duration. This effect is concentration-dependent, with a bell-shaped response curve for APD prolongation, where the maximum effect is observed around 10 μM.[4] Importantly, this compound shows minimal use-dependent prolongation of the APD, suggesting its effects are consistent across varying heart rates.[4]

The simultaneous inhibition of inward depolarizing currents (INa-L, ICa-L) and an outward repolarizing current (IKr) results in a controlled extension of the refractory period, which is the basis for its antiarrhythmic efficacy.

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize the mechanism of action of this compound.

Isolation of Human Ventricular Myocytes

A robust protocol for isolating viable human ventricular myocytes is essential for electrophysiological studies. The following is a synthesized protocol based on established methods.

-

Tissue Procurement: Obtain human ventricular tissue from donor hearts not suitable for transplantation or from surgical biopsies, in accordance with appropriate ethical guidelines and institutional review board approval.

-

Cannulation and Perfusion: Cannulate a major coronary artery of the ventricular wedge and mount it on a Langendorff apparatus.

-

Initial Perfusion: Perfuse the tissue with a Ca2+-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH) to wash out blood and stop contractions.

-

Enzymatic Digestion: Switch to a low-Ca2+ (e.g., 50 µM) Tyrode's solution containing a mixture of collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL). Perfuse for 20-40 minutes at 37°C.

-

Cell Dissociation: After enzymatic digestion, remove the tissue from the Langendorff apparatus, mince it in a high-K+, low-Cl- solution (Kraftbrühe or KB solution), and gently triturate to release individual myocytes.

-

Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.0-1.8 mM to ensure myocyte tolerance to physiological calcium levels.

-

Cell Plating: Plate the isolated, rod-shaped, and quiescent myocytes on laminin-coated coverslips for subsequent electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ionic currents from isolated cardiac myocytes.

-

Cell Preparation: Place a coverslip with adherent myocytes in a recording chamber mounted on an inverted microscope and superfuse with an external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (for INa): A solution designed to isolate sodium currents, typically containing low concentrations of other cations and blockers of K+ and Ca2+ channels. Example (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with CdCl2 (to block ICa) and TEA (to block IK).

-

Internal Solution (for INa): A solution filling the patch pipette, designed to maintain the intracellular environment and isolate the current of interest. Example (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, 5 Mg-ATP.

-

Note: Specific ionic compositions of external and internal solutions are adjusted to isolate each specific current (ICa-L, IKr, etc.) by using specific ion channel blockers and varying the predominant cations.

-

-

Gigaohm Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recordings:

-

Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the currents of interest.

-

INa-F: A series of brief depolarizing steps from a hyperpolarized holding potential (e.g., -120 mV) to various test potentials.

-

INa-L: A longer depolarizing pulse (e.g., 500 ms) from a holding potential of -120 mV to a potential where window current is maximal (e.g., -40 mV).

-

ICa-L: Depolarizing steps from a holding potential of -40 mV (to inactivate sodium channels) to a range of test potentials.

-

IKr: A depolarizing pulse to a positive potential (e.g., +20 mV) followed by a repolarizing step to a more negative potential (e.g., -40 mV) to record the tail current.

-

-

-

Data Acquisition and Analysis: Record the resulting ionic currents using a patch-clamp amplifier and appropriate software. Analyze the current-voltage relationships and dose-response curves to determine the IC50 of this compound.

Conclusion

This compound's mechanism of action in cardiac myocytes is characterized by its unique profile as a multi-ion channel blocker. By inhibiting both inward depolarizing currents (INa-F, INa-L, ICa-L) and a key outward repolarizing current (IKr), this compound effectively prolongs the action potential duration and suppresses arrhythmogenic triggers like early afterdepolarizations. The balanced nature of this blockade, particularly the potent inhibition of the late sodium current, is thought to be a key factor in its favorable safety profile, minimizing the proarrhythmic risk often associated with drugs that primarily target IKr. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research and development of this promising antiarrhythmic agent.

References

- 1. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of human ventricular myocytes [bio-protocol.org]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

An In-depth Technical Guide to the Ion Channel Selectivity Profile of HBI-3000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ion channel selectivity profile of HBI-3000 (sulcardine sulfate), an investigational antiarrhythmic agent. The information presented herein is intended to support research and development efforts by detailing the compound's mechanism of action, quantitative interaction with key cardiac ion channels, and the experimental methodologies used for its characterization.

Core Mechanism of Action

HBI-3000 exerts its antiarrhythmic effects through the modulation of cardiac action potentials via the blockade of multiple cardiac ion channels. This multi-channel inhibition profile is crucial to its therapeutic efficacy and its potential for a favorable safety profile, particularly concerning proarrhythmic risk.[1][2][3] The primary targets of HBI-3000 are the fast and late components of the sodium current, the L-type calcium current, and the rapid component of the delayed rectifier potassium current.[4]

Quantitative Ion Channel Selectivity

The selectivity of HBI-3000 for various cardiac ion channels has been quantified by determining the half-maximal inhibitory concentration (IC50) for each channel. These studies were conducted on single human ventricular myocytes, providing clinically relevant data.[4]

| Ion Channel | Current | IC50 (μM) |

| Fast Sodium Channel | INa-F | 48.3 ± 3.8 |

| Late Sodium Channel | INa-L | 16.5 ± 1.4 |

| L-type Calcium Channel | ICa-L | 32.2 ± 2.9 |

| Rapid Delayed Rectifier Potassium Channel (hERG) | IKr | 22.7 ± 2.5 |

| Table 1: Inhibitory concentrations of HBI-3000 on key cardiac ion channels in human ventricular myocytes. Data sourced from a 2010 study published in the Journal of Cardiovascular Pharmacology.[4] |

The data indicates that HBI-3000 has a balanced profile of multi-channel inhibition, with a notable potency for the late sodium current (INa-L).

Signaling Pathway of HBI-3000's Antiarrhythmic Action

The therapeutic and safety profile of HBI-3000 can be understood through its integrated effect on the cardiac action potential. The simultaneous blockade of depolarizing (INa-L, ICa-L) and repolarizing (IKr) currents results in a unique electrophysiological signature.

Experimental Protocols

The characterization of HBI-3000's ion channel selectivity was primarily achieved through standard microelectrode and whole-cell patch-clamp techniques performed on isolated single human ventricular myocytes.[4] While the precise, proprietary protocols are not publicly available, the following represents a synthesized, representative methodology based on standard practices in cardiac electrophysiology.

Cell Preparation

Single ventricular myocytes are enzymatically isolated from human cardiac tissue obtained from consenting donors. The tissue is minced and subjected to digestion using a combination of proteases, such as collagenase and pronase, to yield individual, calcium-tolerant, rod-shaped myocytes suitable for electrophysiological recordings.

Electrophysiological Recording

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution are used to form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of transmembrane currents.

Solutions and Reagents

-

Extracellular (Bath) Solution (Tyrode's Solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., tetrodotoxin for sodium channels, nifedipine for calcium channels) are added to isolate the current of interest.

-

Intracellular (Pipette) Solution: A typical composition includes (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. The specific composition can be varied to optimize the recording of individual currents.

Voltage-Clamp Protocols

Specific voltage-clamp protocols are applied to isolate and measure each ion current:

-

INa-F: From a holding potential of -120 mV, a series of brief (e.g., 50 ms) depolarizing pulses are applied in increments (e.g., from -90 mV to +60 mV) to elicit the fast sodium current.

-

INa-L: A longer depolarizing pulse (e.g., 500 ms) to approximately -20 mV from a holding potential of -120 mV is used. The late component is measured as the sustained current towards the end of this pulse.

-

ICa-L: To inactivate sodium channels, a holding potential of -40 mV is used. Depolarizing steps (e.g., 300 ms) are then applied to a range of potentials (e.g., -30 mV to +60 mV) to activate L-type calcium channels.

-

IKr (hERG): A two-step protocol is commonly used. A depolarizing pulse to approximately +20 mV for 1-2 seconds activates the channels, but the subsequent repolarizing step to around -40 mV elicits a large "tail" current, which is characteristic of IKr and is used for its quantification.

Protocol for Induction and Measurement of Early Afterdepolarizations (EADs)

To assess the antiarrhythmic potential of HBI-3000, EADs are induced in the isolated myocytes. This can be achieved by perfusing the cells with an IKr blocker, such as dofetilide, and pacing at a slow frequency.[4] Action potentials are recorded in current-clamp mode before and after the application of HBI-3000 to determine its ability to suppress these EADs.

Data Analysis

The peak current for each voltage step is measured. For dose-response analysis, the percentage of current inhibition at various concentrations of HBI-3000 is calculated relative to the baseline current. These data are then fitted to a Hill equation to determine the IC50 value for each ion channel.

Experimental Workflow for Ion Channel Profiling

The overall process for determining the ion channel selectivity profile of a compound like HBI-3000 follows a structured workflow.

References

- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 2. Item - Protocols for measuring kinetics of the voltage-dependent gating of hERG potassium channel or IKr - figshare - Figshare [figshare.com]

- 3. HUYABIO Validates Protective Mechanism for Antiarrhythmic Drug HBI-3000 in AF Patients, Paving the Way for a New Era in Atrial Fibrillation Treatment - HUYABIO International [huyabio.com]

- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulcardine Sulfate for Atrial Fibrillation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate, also known as HBI-3000, is an investigational antiarrhythmic agent currently under evaluation for the treatment of atrial fibrillation (AF).[1] As a multi-ion channel blocker, this compound sulfate presents a novel therapeutic approach to rhythm control in AF.[2][3] This technical guide provides a comprehensive overview of the core preclinical and clinical research on this compound sulfate, including its mechanism of action, electrophysiological effects, and available data from key studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the scientific foundation for the ongoing investigation of this compound.

Mechanism of Action

This compound sulfate exerts its antiarrhythmic effects by modulating the function of multiple cardiac ion channels, which are critical for regulating the heart's electrical activity.[2] Its primary mechanism involves the inhibition of sodium, potassium, and calcium ion channels.[2] By targeting these channels, this compound sulfate helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[2] This multi-channel blockade results in a prolongation of the action potential duration (APD) and the effective refractory period (ERP), thereby reducing the likelihood of erratic heartbeats characteristic of atrial fibrillation.[2][4]

Signaling Pathway of this compound Sulfate's Multi-Ion Channel Inhibition

Caption: Multi-ion channel inhibition by this compound sulfate.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects and pharmacokinetic properties of this compound sulfate.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound Sulfate on Cardiac Ion Channels

| Ion Channel Current | Cell Type | IC50 (μM) | Reference |

| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 | [5] |

| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 | [5] |

| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 | [5] |

| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 | [5] |

Table 2: Pharmacokinetic Parameters of Single-Dose Oral this compound Sulfate in Healthy Chinese Subjects

| Dose | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |

| 200 mg | 183.3 ± 55.4 | 3385.1 ± 1039.2 | 16.85 ± 4.53 |

| 400 mg | 342.3 ± 111.4 | 6473.4 ± 2046.2 | 17.66 ± 5.67 |

| 800 mg | 698.2 ± 213.6 | 12943.6 ± 4153.7 | 11.87 ± 3.98 |

| Data presented as mean ± standard deviation.[6] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound sulfate are not fully published. However, based on the available literature, the following sections outline the general methodologies likely employed in the preclinical and clinical evaluation of this compound.

Preclinical Evaluation: Canine Model of Atrial Fibrillation

A common preclinical model for assessing the efficacy of antiarrhythmic drugs for AF is the canine model, where AF is induced and maintained.[7][8]

Objective: To evaluate the efficacy of this compound sulfate in terminating and preventing the induction of atrial fibrillation.

Methodology:

-

Animal Preparation: Beagle dogs are anesthetized, and their vital signs are continuously monitored.[8]

-

Electrophysiological Study: Catheters are introduced into the heart to record electrical activity and to pace the atria.[9]

-

AF Induction: Atrial fibrillation is induced through rapid atrial pacing, often in combination with pharmacological agents like phenylephrine to increase vagal tone and create a substrate for sustained AF.[7] A typical protocol involves pacing the right atrium at a high frequency (e.g., 40 Hz) for a set duration (e.g., 20 minutes).[7]

-

Drug Administration: this compound sulfate is administered intravenously at various doses.

-

Efficacy Assessment: The primary endpoints are the termination of ongoing AF and the prevention of AF re-induction with programmed electrical stimulation. Electrophysiological parameters such as atrial effective refractory period (AERP) are also measured.[10]

Workflow for Preclinical Canine AF Model

Caption: Workflow for a canine model of induced atrial fibrillation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is used to measure the effect of this compound sulfate on specific ion currents in isolated cardiac myocytes.[11][12]

Objective: To determine the inhibitory concentration (IC50) of this compound sulfate on various cardiac ion channels.

Methodology:

-

Cell Isolation: Cardiomyocytes are isolated from cardiac tissue (e.g., human ventricular tissue).[5]

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution.[11]

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed.[12]

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell.[12]

-

Voltage Clamp: The membrane potential is clamped at a specific voltage, and the resulting current is measured. Specific voltage protocols are used to isolate the current of interest (e.g., INa, ICa, IKr).[11]

-

Drug Application: this compound sulfate is applied at various concentrations, and the change in the ion current is measured to determine the IC50.

Clinical Evaluation: Phase II Trial for Acute Atrial Fibrillation

The HBI-3000-402 trial (NCT04680026) is a Phase II study evaluating the efficacy and safety of intravenous this compound sulfate for the pharmacological conversion of recent-onset AF.[13][14][15]

Objective: To assess the efficacy of a single intravenous infusion of HBI-3000 in converting recent-onset AF to sinus rhythm.

Study Design: A two-stage, serial cohort, dose-escalation, and expansion study. Stage A is open-label, while Stage B is randomized, double-blind, and placebo-controlled.[14][15]

Patient Population: Patients with atrial fibrillation of 2 to 72 hours in duration.[13]

Intervention: A single 30-minute intravenous infusion of HBI-3000 or placebo.[14][15]

Primary Outcome: Conversion of atrial fibrillation to sinus rhythm.

Key Secondary Outcomes:

-

Time to conversion.

-

Safety and tolerability, including the incidence of adverse events.

-

Changes in electrocardiographic (ECG) parameters, including the QT interval.

Logical Flow of a Dose-Escalation Clinical Trial

Caption: Logical flow of the HBI-3000-402 Phase II clinical trial.

Safety and Tolerability

In a Phase I study in healthy Chinese subjects, single oral doses of this compound sulfate up to 800 mg were shown to be safe and well-tolerated.[6] Mild adverse events were reported by a small number of subjects, with no serious adverse events observed.[6] The Phase II trial results for the intravenous formulation also indicate that HBI-3000 was well-tolerated in patients with acute-onset AF.[16][17] A key feature of this compound highlighted in clinical studies is its potential to mitigate excessive QT prolongation, a risk associated with some antiarrhythmic drugs.[3][18]

Conclusion

This compound sulfate is a promising multi-ion channel blocker with a well-defined mechanism of action for the treatment of atrial fibrillation. Preclinical and early-phase clinical studies have demonstrated its potential for rhythm control with a favorable safety profile. The ongoing Phase II clinical trial will provide more definitive data on its efficacy and safety in patients with acute atrial fibrillation. The information presented in this technical guide summarizes the current state of research and provides a foundation for further investigation into the therapeutic potential of this compound sulfate.

References

- 1. HBI-3000 - Wikipedia [en.wikipedia.org]

- 2. What is this compound Sulfate used for? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Effective refractory period - Wikipedia [en.wikipedia.org]

- 5. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atrial Fibrillation - CorDynamics [cordynamics.com]

- 10. CV Pharmacology | Effective Refractory Period [cvpharmacology.com]

- 11. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

- 12. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HUYABIO International Announces Initiation of Phase 2 Atrial Fibrillation Trial - HUYABIO International [huyabio.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A Study of IV HBI-3000 for the Conversion Recent Onset Atrial Fibrillation (AF) [ctv.veeva.com]

- 16. HUYABIO Intl. Presents Positive Clinical Results from HBI-3000 Phase 2A Clinical Trial of Novel Multi-Ion Channel Blocker for Acute Atrial Fibrillation - HUYABIO International [huyabio.com]

- 17. HUYABIO INTL. PRESENTS POSITIVE CLINICAL RESULTS FROM HBI-3000 PHASE 2A CLINICAL TRIAL OF NOVEL MULTI-ION CHANNEL BLOCKER FOR ACUTE ATRIAL FIBRILLATION [prnewswire.com]

- 18. HUYABIO Validates Protective Mechanism for Antiarrhythmic Drug HBI-3000 in AF Patients, Paving the Way for a New Era in Atrial Fibrillation Treatment - HUYABIO International [huyabio.com]

Preclinical Profile of Sulcardine (HBI-3000): A Novel Multi-Ion Channel Blocker for Cardiac Arrhythmias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sulcardine (also known as HBI-3000) is an investigational anti-arrhythmic agent demonstrating a unique pharmacological profile characterized by its modulation of multiple cardiac ion channels. Preclinical studies have elucidated its potential to suppress a variety of atrial and ventricular arrhythmias with a promising safety profile, suggesting a low proarrhythmic risk. This technical guide provides a comprehensive overview of the preclinical data on this compound's anti-arrhythmic effects, focusing on its mechanism of action, quantitative effects on cardiac ion channels, and its efficacy in established animal models of arrhythmia. Detailed experimental methodologies are provided where available in the public domain, and key mechanisms and workflows are visualized to facilitate a deeper understanding of this novel therapeutic candidate.

Mechanism of Action: A Multi-Ion Channel Approach

This compound exerts its anti-arrhythmic effects through the modulation of several key cardiac ion channels that are crucial for the generation and propagation of the cardiac action potential.[1] Its primary mechanism involves the inhibition of sodium, potassium, and calcium channels, which collectively contributes to the stabilization of cardiac cell membranes and the prevention of abnormal electrical signaling that underlies arrhythmias.[1]

Preclinical investigations, particularly those using patch-clamp techniques on single human ventricular myocytes, have identified this compound as an inhibitor of the following currents:

-

Fast Sodium Current (INa-F): Inhibition of this current reduces the rapid depolarization phase (Phase 0) of the action potential, thereby slowing conduction velocity.

-

Late Sodium Current (INa-L): Blockade of the late sodium current is a critical mechanism for preventing early afterdepolarizations (EADs), a known trigger for arrhythmias.

-

L-type Calcium Current (ICa-L): By inhibiting the influx of calcium during the plateau phase (Phase 2) of the action potential, this compound can shorten the action potential duration (APD).

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Inhibition of this potassium current leads to a prolongation of the action potential duration.

The multi-channel blocking property of this compound is believed to contribute to its efficacy and potentially its favorable safety profile, distinguishing it from agents that target a single ion channel.[2]

Signaling Pathway of this compound's Action

The following diagram illustrates the direct inhibitory action of this compound on multiple cardiac ion channels, leading to the modulation of the cardiac action potential and subsequent anti-arrhythmic effects.

Quantitative Preclinical Data

The inhibitory effects of this compound on cardiac ion channels have been quantified in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from patch-clamp experiments on single human ventricular myocytes.

| Ion Channel Current | IC50 (μM) | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [2] |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [2] |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | [2] |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | [2] |

Table 1: Inhibitory Potency of this compound on Human Cardiac Ion Channels

Studies on human ventricular myocytes also revealed a concentration-dependent effect of this compound on the action potential duration (APD). The prolongation of APD by this compound was observed to be bell-shaped, with the maximum response occurring at a concentration of approximately 10 μM.[2] At this concentration, this compound modestly prolonged the APD at various basic cycle lengths.[2]

Key Preclinical Experimental Models and Protocols

The anti-arrhythmic properties of this compound have been evaluated in various preclinical models, including in vitro studies on isolated cardiomyocytes and in vivo studies in animal models of arrhythmia.

In Vitro Electrophysiology in Human Ventricular Myocytes

Objective: To characterize the electrophysiological effects of this compound on isolated human ventricular myocytes.

Methodology: Standard microelectrode and whole-cell patch-clamp techniques were employed.[2] While the complete, detailed protocols are proprietary and not fully disclosed in the public literature, the general approach is outlined below.

Experimental Workflow:

Key Findings:

-

This compound led to a concentration-dependent suppression of dofetilide-induced early afterdepolarizations (EADs).[2]

-

The drug exhibited a bell-shaped concentration-dependent prolongation of the action potential duration (APD), with a maximal effect around 10 μM.[2]

-

This compound demonstrated minimal use-dependent prolongation of the APD in human ventricular myocytes.[2]

Conscious Canine Model of Sudden Cardiac Death

Objective: To evaluate the antifibrillatory effects of this compound in a clinically relevant model of sudden cardiac death.

Methodology: A conscious canine model of sudden cardiac death was utilized. This model involves a healed myocardial infarction and a subsequent acute ischemic event to trigger ventricular arrhythmias.

Experimental Protocol Outline:

-

Induction of Myocardial Infarction: Female beagles underwent a 90-minute occlusion of the left anterior descending coronary artery, followed by reperfusion, to create an anterior wall ischemic injury.[3]

-

Recovery Period: The animals were allowed to recover for 3 to 7 days.[3]

-

Drug Administration: On the day of the terminal experiment, dogs were randomized to receive either an intravenous infusion of this compound (15 mg/kg) or a 0.9% NaCl solution (vehicle control).[3]

-

Induction of Acute Ischemia: An occlusive thrombus was induced in the circumflex coronary artery by anodal current-induced injury, leading to posterolateral myocardial ischemia.[3]

-

Monitoring: The electrocardiogram (ECG) was continuously monitored to detect the presence of regional myocardial ischemia and the occurrence of ventricular arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[3]

Key Findings:

-

In the control group, a high incidence of VF was observed following the acute ischemic event.[3]

-

This compound treatment significantly reduced the incidence of VF compared to the control group.[3]

-

While PVCs were observed in both groups, this compound was effective in preventing the degeneration of these arrhythmias into life-threatening VF.[3]

Rabbit Left Ventricular Wedge Preparation

Objective: To assess the proarrhythmic potential of this compound.

Methodology: The rabbit left ventricular wedge preparation is an ex vivo model that allows for the simultaneous recording of a transmural ECG and transmembrane action potentials from the endocardium and epicardium. This model is highly predictive of a drug's potential to induce Torsades de Pointes (TdP).[4]

General Protocol:

-

Preparation: A wedge of the rabbit left ventricle is dissected and arterially perfused with Tyrode's solution.

-

Recording: A transmural ECG is recorded, and microelectrodes are used to record action potentials from the endocardial and epicardial surfaces.

-

Pacing: The preparation is electrically stimulated at different cycle lengths to assess rate-dependent effects.

-

Drug Perfusion: The preparation is perfused with increasing concentrations of the test compound.

-

Parameter Measurement: Key parameters such as QT interval, transmural dispersion of repolarization (TDR), and the occurrence of EADs and TdP-like arrhythmias are measured.

While specific data from this compound studies using this model are not detailed in the provided search results, it is a standard preclinical model for assessing proarrhythmic risk, and the lack of reported proarrhythmic events in other models suggests a favorable outcome in such an assay.

Discussion and Future Directions

The preclinical data for this compound (HBI-3000) consistently demonstrate its potential as a novel anti-arrhythmic agent with a multi-faceted mechanism of action. Its ability to block multiple ion channels, including the late sodium current, is a key feature that may contribute to its efficacy in suppressing both atrial and ventricular arrhythmias while maintaining a low risk of proarrhythmia.

The conscious canine model of sudden cardiac death provides strong evidence for this compound's antifibrillatory effects in a setting that mimics a high-risk clinical scenario. The in vitro studies on human ventricular myocytes provide a clear mechanistic basis for these effects at the cellular level.

Further research will be essential to fully delineate the clinical utility of this compound. Ongoing and future clinical trials will be critical in confirming the efficacy and safety of this promising agent in patients with various types of cardiac arrhythmias. The detailed understanding of its preclinical pharmacology, as outlined in this guide, provides a solid foundation for its continued development.

References

- 1. Assessment of drug-induced proarrhythmia: The importance of study design in the rabbit left ventricular wedge model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical assessment of drug-induced proarrhythmias: role of the arterially perfused rabbit left ventricular wedge preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Sulcardine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine, also known as HBI-3000, is a novel antiarrhythmic agent under investigation for the treatment of cardiac arrhythmias, particularly atrial and ventricular fibrillation.[1][2] Its mechanism of action is centered on the modulation of multiple cardiac ion channels, which are fundamental to regulating the heart's electrical activity.[1][3] By targeting these channels, this compound aims to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Multi-Ion Channel Blockade

The primary pharmacodynamic effect of this compound is the inhibition of several key cardiac ion channels.[4][5] This multi-channel blockade is believed to contribute to its antiarrhythmic properties while potentially mitigating the proarrhythmic risks associated with more selective ion channel blockers.[5][6] this compound has been shown to inhibit the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[4] The inhibition of these channels leads to a prolongation of the action potential duration (APD) and the refractory period, thereby reducing the likelihood of erratic heartbeats.[1][3]

Signaling Pathway of this compound's Electrophysiological Effects

The following diagram illustrates the direct impact of this compound on cardiac ion channels and the resulting electrophysiological consequences.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of this compound, including its inhibitory potency on various ion channels and its effects on electrocardiogram (ECG) parameters.

Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels

| Ion Channel | IC50 (μM) | Cell Type | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes | [4] |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes | [4] |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes | [4] |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes | [4] |

Table 2: Effects of Intravenous this compound on ECG Parameters in Healthy Subjects

| ECG Parameter | Effect | Notes | Reference |

| QRS Interval | Dose-proportional increase | Consistent with INa-Peak block | [4] |

| P-wave Duration (PDur) | Dose-proportional increase | Consistent with INa-Peak block | [4] |

| PR Interval | Dose-proportional increase | Consistent with INa-Peak and ICa,L inhibition | [4] |

| QTcF Interval | Modest prolongation | Therapeutic benefit in terminating atrial fibrillation | [7] |

| J to T peak (JTp) Interval | Dose-related reduction | Unique among IKr blockers, may reduce proarrhythmic risk | [4] |

| T peak to T end (TpTe) Interval | Prolongation | Consistent with IKr block | [4] |

Experimental Protocols

The characterization of this compound's pharmacodynamics has relied on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique is used to measure the ion currents through specific channels in single cardiac cells.

1. Cell Isolation:

-

Human ventricular myocytes are enzymatically isolated from donor hearts.

2. Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal Solution): Composition varies depending on the specific current being measured. For example, to measure IKr, the pipette solution may contain (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with KOH.

3. Recording:

-

Whole-cell patch-clamp configuration is established using a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 2-4 MΩ.

-

Cells are voltage-clamped at a holding potential (e.g., -80 mV).

-

Specific voltage protocols are applied to elicit and isolate the desired ion currents (e.g., depolarizing steps to activate sodium and calcium channels, or specific repolarizing steps to measure potassium currents).

4. Data Analysis:

-

Current amplitudes are measured before and after the application of varying concentrations of this compound.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

In Vivo Electrophysiology in Animal Models

These studies assess the effects of this compound on the heart's electrical activity in a whole-animal system, often using models of arrhythmia.

1. Animal Model:

-

Animal models of ventricular arrhythmias are used, such as canine models.[6]

2. Surgical Preparation:

-

Animals are anesthetized, and a catheter is inserted into a vein and advanced to the heart.

-

Electrodes on the catheter are positioned in the atria and ventricles to record intracardiac electrograms and to deliver electrical stimuli.

3. Electrophysiological Study:

-

Baseline electrophysiological parameters are measured, including heart rate, conduction intervals (e.g., PR, QRS), and refractory periods.

-

Arrhythmias are induced through programmed electrical stimulation (e.g., burst pacing or extrastimulus testing).

-

This compound is administered intravenously, and the electrophysiological study is repeated to assess the drug's effects on the measured parameters and its ability to prevent or terminate induced arrhythmias.

4. Data Analysis:

-

Changes in electrophysiological parameters before and after drug administration are compared.

-

The efficacy of this compound in suppressing arrhythmias is quantified.

Downstream Signaling Pathways

Currently, the primary mechanism of action of this compound is understood to be the direct blockade of multiple cardiac ion channels. Extensive searches of the available scientific literature did not yield direct evidence of this compound modulating intracellular signaling cascades such as those involving CaMKII, PKA, or PKC. The observed pharmacodynamic effects of this compound can be largely explained by its direct influence on ion flux and the resulting changes in the cardiac action potential. Future research may explore potential secondary or indirect effects on intracellular signaling.

Conclusion

This compound is a promising multi-ion channel blocker with a well-defined primary pharmacodynamic profile. Its ability to inhibit INa-F, INa-L, ICa-L, and IKr contributes to its antiarrhythmic effects, which have been demonstrated in both preclinical and clinical studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers in the field of cardiovascular drug development. Further investigation is warranted to explore any potential effects on downstream signaling pathways and to fully elucidate the clinical implications of its unique electrophysiological profile.

References

- 1. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ranolazine in Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ranolazine versus amiodarone for prevention of postoperative atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Ca2+ signaling pathways regulate intracellular Ca2+ activity in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Sulcardine's Modulation of Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2][3] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD).[1][2] This technical guide provides an in-depth overview of the electrophysiological effects of this compound, with a focus on its impact on cardiac action potential duration. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Cardiac Action Potential

The cardiac action potential is a transient change in the membrane potential of cardiac cells, driven by the coordinated opening and closing of various ion channels. It is the fundamental process underlying cardiac excitability and contraction. The action potential waveform is characterized by five distinct phases (0-4), each mediated by specific ion currents. The duration of the action potential is a critical determinant of the refractory period of the heart and plays a crucial role in the genesis and termination of arrhythmias.[4][5]

This compound's Mechanism of Action

This compound exerts its antiarrhythmic effects by acting as a multi-ion channel blocker.[2][6][7] It primarily targets the following ion channels:

-

Fast Sodium Current (INa-F): Responsible for the rapid depolarization phase (Phase 0) of the action potential.

-

Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmogenesis.

-

L-type Calcium Current (ICa-L): Plays a key role in the plateau phase (Phase 2) of the action potential and excitation-contraction coupling.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): A critical potassium current involved in the repolarization phase (Phase 3) of the action potential.

By inhibiting these channels, this compound prolongs the action potential duration, thereby increasing the effective refractory period of cardiac tissue.[1][2] This mechanism is thought to be effective in suppressing arrhythmias by preventing premature re-excitation of the myocardium.

Quantitative Effects of this compound on Ion Channels and APD

The inhibitory effects of this compound on various cardiac ion channels have been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency for each channel.

| Ion Channel | IC50 (μM) | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [8] |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [8] |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | [8] |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | [8] |

Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels

The effect of this compound on action potential duration is concentration-dependent. Studies in single human ventricular myocytes have shown that the prolongation of APD by this compound follows a bell-shaped curve, with the maximum effect observed at a concentration of approximately 10 μM.[8]

| This compound Concentration (μM) | APD Prolongation (ms) | Basic Cycle Length (ms) | Reference |

| 10 | Modest Prolongation | Various | [8] |

Table 2: Effect of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes

Note: The available literature describes the effect as a "modest prolongation" at 10 µM across different cycle lengths but does not provide specific millisecond values in the provided search results.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of this compound's action on cardiac myocytes, leading to the prolongation of the action potential duration.

References

- 1. What is this compound Sulfate used for? [synapse.patsnap.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. HBI-3000 - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cardiac Conundrum: A Technical Guide to the Molecular Targets of Sulcardine

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of sulcardine (HBI-3000), a novel antiarrhythmic agent, within the cardiac milieu. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate mechanisms by which this compound exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Executive Summary

This compound is a multi-ion channel blocker demonstrating a unique pharmacological profile for the treatment of cardiac arrhythmias, such as atrial and ventricular fibrillation.[1][2] Its primary mechanism of action involves the inhibition of several key cardiac ion channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period.[3][4] A critical and distinguishing feature of this compound is its ability to mitigate the risk of proarrhythmia, a common side effect of many antiarrhythmic drugs. This is achieved through a balanced inhibition of both inward and outward currents, which prevents excessive QT prolongation.[5][6] This guide will dissect the molecular interactions of this compound, presenting the quantitative data that defines its potency and selectivity, outlining the experimental methodologies used to derive this data, and visualizing its complex interactions within the cardiomyocyte.

Molecular Targets of this compound in the Heart

This compound's antiarrhythmic properties stem from its ability to modulate the function of multiple cardiac ion channels. The primary molecular targets identified are the fast and late components of the sodium current (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr).[1][2] By acting on these diverse targets, this compound achieves a comprehensive modulation of cardiac electrophysiology.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound at each of its molecular targets has been quantified through electrophysiological studies. The half-maximal inhibitory concentrations (IC50) provide a clear measure of its efficacy.

| Ion Channel | Current | Species/Cell Type | IC50 (µM) | Reference |

| Sodium Channel (Nav1.5) | INa-F (fast) | Human Ventricular Myocytes | 48.3 ± 3.8 | [1] |

| Sodium Channel (Nav1.5) | INa-L (late) | Human Ventricular Myocytes | 16.5 ± 1.4 | [1] |

| Sodium Channel (Nav1.5) | INa | Guinea-Pig Ventricular Myocytes | 26.9 | [7] |

| L-type Calcium Channel (Cav1.2) | ICa-L | Human Ventricular Myocytes | 32.2 ± 2.9 | [1] |

| L-type Calcium Channel (Cav1.2) | ICa | Guinea-Pig Ventricular Myocytes | 69.2 | [7] |

| hERG Potassium Channel (KCNH2) | IKr | Human Ventricular Myocytes | 22.7 ± 2.5 | [1] |

Signaling Pathways and Mechanism of Action

This compound's multi-channel blockade results in a finely tuned modulation of the cardiac action potential. The inhibition of IKr leads to a prolongation of the APD, a key antiarrhythmic mechanism.[1] Concurrently, the inhibition of the late sodium current (INa-L) and the L-type calcium current (ICa-L) counteracts excessive APD prolongation, thereby mitigating the risk of early afterdepolarizations (EADs) and torsades de pointes (TdP), a life-threatening arrhythmia.[1][5][6]

Experimental Protocols

The characterization of this compound's molecular targets relies on precise electrophysiological techniques, primarily the whole-cell patch-clamp method. This section provides a detailed overview of the methodologies typically employed to measure the specific ion currents affected by this compound.

General Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ion channel activity from isolated cardiomyocytes.[1]

4.1.1. Cell Preparation: Single ventricular myocytes are enzymatically isolated from cardiac tissue.

4.1.2. Solutions:

-

External Solution (Tyrode's): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette (Internal) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, and GTP 0.1; pH adjusted to 7.2 with KOH.

4.1.3. Recording: Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. After achieving a gigaseal (>1 GΩ), the cell membrane is ruptured to obtain the whole-cell configuration. Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

Specific Current Measurement Protocols

4.2.1. Fast Sodium Current (INa-F):

-

Holding Potential: -120 mV to ensure availability of sodium channels.

-

Test Pulse: A series of depolarizing pulses, typically from -90 mV to +60 mV in 10 mV increments for 50 ms.

-

Specific Blockers: Tetrodotoxin (TTX) can be used to isolate and confirm the sodium current.

4.2.2. Late Sodium Current (INa-L):

-

Holding Potential: -100 mV.

-

Test Pulse: A long depolarizing pulse to -10 mV for 300 ms.

-

Measurement: The late component is measured as the average current during the last 100 ms of the depolarizing pulse, after subtraction of the current in the presence of a high concentration of TTX.

4.2.3. L-type Calcium Current (ICa-L):

-

Holding Potential: -40 mV to inactivate sodium channels.

-

Test Pulse: Depolarizing steps from -40 mV to +60 mV for 200-300 ms.

-

Specific Blockers: Nifedipine or verapamil can be used to isolate the L-type calcium current. Potassium currents are blocked by substituting K+ with Cs+ in the internal and external solutions.

4.2.4. Rapid Delayed Rectifier Potassium Current (IKr / hERG):

-

Holding Potential: -80 mV.

-

Test Pulse: A depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV.

-

Measurement: The IKr is measured as the peak tail current upon repolarization.

-

Specific Blockers: Dofetilide or E-4031 are highly specific blockers of IKr.

Conclusion

This compound presents a promising profile as a multi-ion channel blocking antiarrhythmic agent. Its balanced action on key cardiac ion channels, particularly the concurrent inhibition of IKr, INa-L, and ICa-L, provides a robust mechanism for rhythm control while minimizing the inherent risk of proarrhythmia. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound in the management of cardiac arrhythmias. This detailed molecular understanding is crucial for the ongoing development and clinical application of this novel cardiac therapeutic.

References

- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sulcardine for the Prevention of Ventricular Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine (formerly HBI-3000) is an investigational antiarrhythmic agent with a unique multi-ion channel blocking profile, showing promise for the prevention and treatment of ventricular arrhythmias. This technical guide provides a comprehensive overview of the preclinical and clinical data available on this compound, with a focus on its electrophysiological properties, efficacy in animal models, and clinical development. Detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers and drug development professionals in the field of cardiology.

Introduction

Ventricular arrhythmias remain a significant cause of morbidity and mortality, and the development of novel, safe, and effective antiarrhythmic drugs is a critical unmet need. This compound has emerged as a promising candidate, exhibiting a distinct mechanism of action that involves the modulation of multiple cardiac ion channels. This guide synthesizes the current knowledge on this compound, providing an in-depth technical resource for the scientific community.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. Its multi-channel inhibition is believed to contribute to its efficacy while potentially mitigating the proarrhythmic risks associated with more selective ion channel blockers.

Signaling Pathway of this compound's Action

The primary mechanism of this compound involves the inhibition of fast and late sodium currents (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr)[1]. This combination of effects leads to a prolongation of the action potential duration (APD) and a reduction in cellular excitability, thereby suppressing the triggers and substrate for ventricular arrhythmias.

Preclinical Efficacy

In Vitro Electrophysiology

Studies on isolated human ventricular myocytes have elucidated the concentration-dependent effects of this compound on various ion channels.

Table 1: Inhibitory Concentrations (IC50) of this compound on Human Ventricular Myocyte Ion Channels [1]

| Ion Channel | IC50 (μM) |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 |

| Rapid Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |

The effect of this compound on the action potential duration (APD) is described as "bell-shaped," with the maximum prolongation observed around a concentration of 10 μM[1].

In Vivo Animal Models

A key study investigated the antifibrillatory effects of this compound in a conscious canine model of sudden cardiac death.

Table 2: Efficacy of this compound in a Canine Model of Ventricular Fibrillation [2]

| Group | Number of Animals (n) | Incidence of Ventricular Fibrillation (VF) | p-value |

| Control (Vehicle) | 8 | 5 (62.5%) | < 0.05 |

| This compound (15 mg/kg IV) | 9 | 1 (11.1%) |

In this model, this compound also significantly reduced the frequency of premature ventricular complexes (PVCs)[2].

Clinical Development

This compound has undergone Phase 1 and is in Phase 2 clinical development for arrhythmias.

Phase 1 Studies in Healthy Volunteers

A single ascending dose study of intravenous this compound in healthy subjects demonstrated dose-proportional changes in ECG parameters.

Table 3: Predicted Mean Change from Baseline in ECG Parameters at Cmax in Healthy Volunteers

| Dose | ΔΔQTcF (ms) (90% CI) | ΔΔPR (ms) (95% CI) | ΔΔQRS (ms) (95% CI) |

| 20 mg | 13.50 (9.8, 17.2) | 7.70 (5.2, 10.2) | 5.07 (2.5, 7.7) |

| 60 mg | 17.53 (13.5, 21.6) | 7.81 (6.2, 9.4) | - |

| 180 mg | - | 9.93 (6.0, 13.9) | - |

| 360 mg | - | - | - |

| 600 mg | - | - | -24.60 (-30.6, -18.6) |

| Data extracted from a patent application and may not be complete. Dashes indicate data not provided in the source. |

Clinical Trials in Patients with Ventricular Arrhythmias

A clinical trial to evaluate the efficacy and safety of this compound sulfate tablets in patients with frequent premature ventricular contractions (PVCs) has been registered (NCT01757067). However, the results of this study have not yet been publicly released.

Safety and Toxicology

A 26-week repeated-dose oral toxicity study of this compound sulfate was conducted in Sprague-Dawley rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 175 mg/kg. The primary target organs identified at higher doses were the liver and lungs.

Experimental Protocols

In Vitro Electrophysiology in Human Ventricular Myocytes

Objective: To characterize the effects of this compound on individual ion currents and action potentials in isolated human ventricular myocytes.

Methodology based on Guo D, et al. J Cardiovasc Pharmacol 2011;57(1):79-85. [1]

Detailed Steps:

-

Myocyte Isolation: Single ventricular myocytes are enzymatically isolated from the mid-myocardium of non-failing human donor hearts.

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp: Used to measure individual ion currents (INa-F, INa-L, ICa-L, and IKr) under voltage-clamp conditions. Specific voltage protocols are used to isolate each current.

-

Standard microelectrode: Used to record action potentials in current-clamp mode.

-

-

Drug Application: this compound is applied at various concentrations to determine its effects on the recorded currents and action potentials.

-

Induction of Early Afterdepolarizations (EADs): In a subset of experiments, EADs are induced using dofetilide to assess the ability of this compound to suppress these proarrhythmic events.

-

Data Analysis: Concentration-response curves are generated to calculate IC50 values. Changes in action potential parameters (e.g., APD at 90% repolarization) are measured and analyzed.

Canine Model of Sudden Cardiac Death

Objective: To evaluate the in vivo efficacy of this compound in preventing ventricular fibrillation in a post-myocardial infarction model.

Methodology based on Lee JY, et al. J Cardiovasc Pharmacol Ther. 2013;18(5):445-52. [2]

Detailed Steps:

-

Myocardial Infarction Induction: A myocardial infarction is surgically induced in female beagle dogs by a 90-minute occlusion of the left anterior descending coronary artery, followed by reperfusion.

-

Recovery: The animals are allowed to recover for 3 to 7 days.

-

Treatment: Conscious animals are administered either this compound (15 mg/kg) or a vehicle control intravenously.

-

Arrhythmia Induction: An occlusive thrombus is induced at a site remote from the previous myocardial infarction by electrolytic injury to the intimal surface of the left circumflex coronary artery, leading to ischemia and ventricular arrhythmias.

-

Monitoring and Endpoint Analysis: The electrocardiogram is continuously monitored to determine the incidence of ventricular fibrillation and the frequency of premature ventricular complexes.

Discussion and Future Directions

This compound's multi-ion channel blocking profile presents a promising approach for the management of ventricular arrhythmias. The preclinical data demonstrate its potential to suppress arrhythmogenic triggers and substrate. However, the lack of published data from the clinical trial in patients with PVCs is a significant gap in our understanding of its clinical efficacy and safety in a patient population.

Future research should focus on:

-

Publication of the results from the clinical trial in patients with PVCs.

-

Further investigation into the concentration-response relationship of this compound on action potential duration to better understand its therapeutic window.

-

Head-to-head comparison studies with existing antiarrhythmic drugs in relevant preclinical models and clinical trials.

-

Exploration of this compound's efficacy in other types of ventricular arrhythmias and in specific patient populations, such as those with structural heart disease.

Conclusion

This compound is a novel antiarrhythmic agent with a well-characterized multi-ion channel blocking mechanism. Preclinical studies have demonstrated its efficacy in suppressing ventricular arrhythmias in vitro and in vivo. While early clinical data in healthy volunteers are available, further results from patient trials are needed to fully establish its role in the prevention and treatment of ventricular arrhythmias. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development of this promising therapeutic agent.

References

An In-Depth Technical Guide to the Cellular Electrophysiology of Sulcardine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of cardiac arrhythmias, particularly atrial and ventricular arrhythmias.[1][2][3] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to alterations in the electrophysiological properties of cardiomyocytes. This technical guide provides a comprehensive overview of the cellular electrophysiology of this compound sulfate, detailing its effects on key ion channels, the corresponding changes in action potential characteristics, and the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound sulfate exerts its antiarrhythmic effects by blocking several key cardiac ion channels, thereby altering the flow of ions across the cardiomyocyte membrane and modifying the cardiac action potential.[1] The primary targets of this compound sulfate are:

-

Fast Sodium Current (INa-F): Responsible for the rapid upstroke (Phase 0) of the cardiac action potential.

-

Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmias.

-

L-type Calcium Current (ICa-L): Plays a crucial role in the plateau phase (Phase 2) of the action potential and excitation-contraction coupling.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): A key potassium current involved in the repolarization (Phase 3) of the action potential.

By inhibiting these channels, this compound sulfate prolongs the action potential duration (APD) in a concentration-dependent manner.[1] This prolongation of the refractory period is a key mechanism for suppressing arrhythmias.[4]

Quantitative Analysis of Ion Channel Inhibition

The inhibitory effects of this compound sulfate on various cardiac ion channels have been quantified in studies using human ventricular myocytes. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency for each channel.

| Ion Channel | IC50 (µM) | Primary Electrophysiological Role | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Action Potential Upstroke (Phase 0) | [1] |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Contributes to Plateau Phase and Arrhythmogenesis | [1] |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Action Potential Plateau (Phase 2), Excitation-Contraction Coupling | [1] |

| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Action Potential Repolarization (Phase 3) | [1] |

Effects on Action Potential Duration

The integrated effect of this compound sulfate's multi-channel blockade is a concentration-dependent prolongation of the action potential duration (APD). Studies in single human ventricular myocytes have shown a bell-shaped dose-response curve for APD prolongation, with the maximum effect observed at a concentration of approximately 10 µM.[1] At this concentration, this compound sulfate modestly prolongs the APD at various basic cycle lengths.[1]

Experimental Protocols

The electrophysiological effects of this compound sulfate have been characterized using standard microelectrode and patch-clamp techniques on isolated single human ventricular myocytes.[1]

Cellular Preparation

Human ventricular myocytes are enzymatically isolated from non-diseased donor hearts.

Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to record ionic currents and action potentials from single cardiomyocytes.

General Solutions:

-

Extracellular (Bath) Solution (Tyrode's Solution): (in mmol/L) NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 0.5, NaH2PO4 0.33, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette (Intracellular) Solution (for Action Potential Recording): (in mmol/L) K-aspartate 110, KCl 20, MgCl2 1, CaCl2 1, EGTA 10, HEPES 5, and Na2ATP 5; pH adjusted to 7.3 with KOH.

Voltage-Clamp Protocols:

The following voltage-clamp protocols are used to isolate and record specific ion currents. Specific channel blockers are often used to isolate the current of interest.

-

Fast Sodium Current (INa-F):

-

Holding Potential: -120 mV

-

Test Pulse: Depolarizing steps from -80 mV to +60 mV for 50 ms.

-

Specific Blocker: Tetrodotoxin (TTX) can be used to confirm the identity of the sodium current.

-

-

Late Sodium Current (INa-L):

-

Holding Potential: -120 mV

-

Test Pulse: Depolarizing step to -20 mV for 500 ms. INa-L is measured as the current at the end of the depolarizing pulse.

-

-

L-type Calcium Current (ICa-L):

-

Holding Potential: -40 mV (to inactivate sodium channels)

-

Test Pulse: Depolarizing steps from -30 mV to +60 mV for 300 ms.

-

Specific Blocker: Nifedipine or verapamil can be used to block ICa-L.

-

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr):

-

Holding Potential: -40 mV

-

Test Pulse: Depolarizing steps to potentials between -30 mV and +60 mV for 2 seconds, followed by a repolarizing step to -40 mV to record tail currents.

-

Specific Blocker: Dofetilide or E-4031 are potent and specific blockers of IKr.

-

Visualizations

Signaling Pathway of this compound Sulfate's Action

Caption: Mechanism of action of this compound sulfate on cardiac ion channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of this compound sulfate's effects.

Conclusion

This compound sulfate is a promising multi-ion channel blocker with a distinct electrophysiological profile. Its ability to inhibit both depolarizing (INa-F, INa-L, ICa-L) and repolarizing (IKr) currents results in a significant prolongation of the cardiac action potential, which is the primary basis for its antiarrhythmic efficacy. The detailed understanding of its interaction with specific ion channels, as outlined in this guide, is crucial for its continued development and potential clinical application in the management of cardiac arrhythmias. Further research will continue to delineate the full spectrum of its electrophysiological effects and its clinical utility.

References

- 1. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jp.huyabio.com [jp.huyabio.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulcardine Patch Clamp Studies in Ventricular Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine (also known as HBI-3000) is a novel multi-ion channel blocker under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Its mechanism of action in ventricular myocytes involves the modulation of several key ion channels, leading to a prolongation of the action potential duration (APD) and a stabilization of the cardiac rhythm.[3] Unlike some antiarrhythmic agents, this compound is suggested to have a low proarrhythmic risk.[3]

These application notes provide detailed protocols for studying the electrophysiological effects of this compound on isolated adult ventricular myocytes using the patch-clamp technique. The protocols cover the isolation of high-quality myocytes and the subsequent voltage-clamp and current-clamp recordings to characterize the effects of this compound on specific ion currents and the action potential waveform.

Mechanism of Action of this compound in Ventricular Myocytes

This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels. In human ventricular myocytes, it has been shown to inhibit the following currents:

-

Fast Sodium Current (INa-F): Responsible for the rapid upstroke of the cardiac action potential.

-

Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmias.

-

L-type Calcium Current (ICa-L): Plays a crucial role in the plateau phase of the action potential and excitation-contraction coupling.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): A key current responsible for ventricular repolarization.

By blocking these channels, this compound prolongs the action potential duration and the effective refractory period, which are key mechanisms for suppressing arrhythmias.[3]

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on key cardiac ion channels in human ventricular myocytes and its impact on action potential duration.

Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels

| Ion Channel | IC50 (μM) | Cell Type | Reference |

| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes | [3] |

| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes | [3] |

| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes | [3] |

| Rapid Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes | [3] |

| hERG (IKr) | 94.3 | HEK293 Cells | [1] |

| hNav1.5 (INa-F) | 15.0 | HEK293 Cells | [1] |

Table 2: Effect of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes

| This compound Concentration (μM) | Pacing Cycle Length | APD Change | Observations | Reference |